disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate
CAS No.:
Cat. No.: VC18393388
Molecular Formula: C21H27Na2O8P
Molecular Weight: 484.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C21H27Na2O8P |
|---|---|
| Molecular Weight | 484.4 g/mol |
| IUPAC Name | disodium;[2-[(10R,13S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] phosphate |
| Standard InChI | InChI=1S/C21H29O8P.2Na/c1-19-7-5-13(22)9-12(19)3-4-14-15-6-8-21(25,17(24)11-29-30(26,27)28)20(15,2)10-16(23)18(14)19;;/h5,7,9,14-16,18,23,25H,3-4,6,8,10-11H2,1-2H3,(H2,26,27,28);;/q;2*+1/p-2/t14?,15?,16?,18?,19-,20-,21-;;/m0../s1 |
| Standard InChI Key | VJZLQIPZNBPASX-VCKUZQKMSA-L |
| Isomeric SMILES | C[C@]12CC(C3C(C1CC[C@@]2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=C[C@]34C)O.[Na+].[Na+] |
| Canonical SMILES | CC12CC(C3C(C1CCC2(C(=O)COP(=O)([O-])[O-])O)CCC4=CC(=O)C=CC34C)O.[Na+].[Na+] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
Prednisolone sodium phosphate belongs to the corticosteroid class, characterized by a cyclopenta[a]phenanthrene core modified with hydroxyl, ketone, and phosphate functional groups. The disodium salt formation at the 21-position enhances aqueous solubility, a critical feature for parenteral formulations . The stereochemistry at positions 10R, 13S, and 17R is essential for binding to glucocorticoid receptors, as confirmed by X-ray crystallography and nuclear magnetic resonance (NMR) studies .
Table 1: Molecular Properties of Prednisolone Sodium Phosphate
Spectroscopic and Computational Data
The compound’s structure has been validated through high-resolution mass spectrometry (HRMS) and infrared (IR) spectroscopy, identifying key functional groups such as the phosphate ester ( at 1050 cm) and α,β-unsaturated ketone ( at 1660 cm) . Density functional theory (DFT) calculations correlate with experimental data, confirming the lowest-energy conformation of the steroid backbone .
Pharmacokinetic Profile
Prodrug Hydrolysis and Bioactivation
Prednisolone sodium phosphate undergoes rapid hydrolysis in vivo via alkaline phosphatases, releasing active prednisolone within 30 minutes of intravenous administration . A comparative pharmacokinetic study in renal transplant patients revealed significant differences in bioavailability among prodrugs:
Table 2: Pharmacokinetic Parameters of Prednisolone Prodrugs
| Parameter | Prednisolone Phosphate | Prednisolone Phthalate | Oral Prednisone |
|---|---|---|---|
| Peak [Unbound Prednisolone] | 18.5 ± 3.4 μg/mL | 2.9 ± 0.5 μg/mL | 3.1 ± 0.8 μg/mL |
| AUC (0–24 h) | 2324 ± 683 μg·min/mL | 1209 ± 324 μg·min/mL | 1584 ± 556 μg·min/mL |
| Time to Peak (T) | 15 ± 5 min | 45 ± 10 min | 90 ± 20 min |
Data adapted from Frey et al. (1985) .
The phosphate ester’s rapid hydrolysis ensures swift therapeutic onset, making it preferable for acute conditions like anaphylaxis or status asthmaticus. In contrast, prednisolone phthalate exhibits delayed absorption due to esterase-mediated cleavage in hepatic tissue .
Protein Binding and Distribution
Prednisolone binds extensively to transcortin (CBG) and albumin, with only 10–15% remaining unbound in plasma . The compound’s volume of distribution () ranges from 0.8–1.2 L/kg, indicating widespread tissue penetration, including synovial fluid and cerebrospinal fluid .
Therapeutic Applications
Immunosuppression in Organ Transplantation
High-dose prednisolone sodium phosphate (7 mg/kg) is a cornerstone in managing acute renal allograft rejection. Its potent lymphocyte apoptosis induction suppresses T-cell proliferation, reducing graft inflammation . Clinical trials report a 65–75% reversal rate of rejection episodes when administered alongside calcineurin inhibitors .
Inflammatory and Autoimmune Disorders
The compound’s efficacy extends to rheumatoid arthritis, systemic lupus erythematosus, and inflammatory bowel disease. A double-blind study demonstrated 50% reduction in Disease Activity Score (DAS-28) within 2 weeks when using IV prednisolone phosphate in refractory rheumatoid arthritis .
Comparative Efficacy with Alternative Agents
Versus Dexamethasone
While dexamethasone has a longer half-life (36–72 h vs. 2–4 h for prednisolone), its lack of salt-retaining properties makes prednisolone preferable in hemodynamically unstable patients .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume